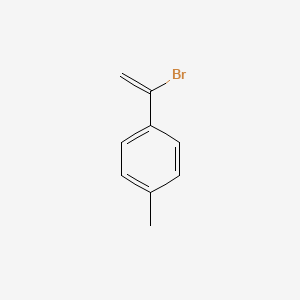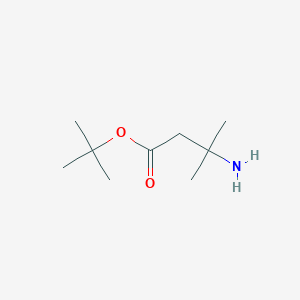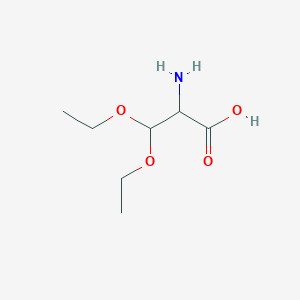
Isopropyleugenol
概要
説明
Isopropyleugenol is a phenolic compound derived from eugenol, which is commonly found in essential oils such as clove oil
準備方法
Synthetic Routes and Reaction Conditions
Isopropyleugenol can be synthesized through several methods. One common method involves the alkylation of eugenol with isopropyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of eugenol to this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
Isopropyleugenol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of isopropylguaiacol, which has applications in the synthesis of other bioactive compounds.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Isopropylvanillin
Reduction: Isopropylguaiacol
Substitution: Various substituted this compound derivatives
科学的研究の応用
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: Isopropyleugenol has shown potential as an antimicrobial and antioxidant agent, making it useful in biological research.
Medicine: Research has indicated that this compound may have anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties. Additionally, it is incorporated into polymers and resins to enhance their properties.
作用機序
The mechanism of action of isopropyleugenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death. It also inhibits the growth of bacteria and fungi by interfering with their metabolic processes.
Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and neutralizes free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: this compound modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
類似化合物との比較
Isopropyleugenol is structurally similar to other eugenol derivatives, such as:
Eugenol: The parent compound, known for its antimicrobial and analgesic properties.
Isoeugenol: A propenyl-substituted derivative with similar antimicrobial and antioxidant activities.
Uniqueness
This compound is unique due to its isopropyl group, which enhances its lipophilicity and alters its biological activity compared to other eugenol derivatives. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-methoxy-1-propan-2-yloxy-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-6-11-7-8-12(15-10(2)3)13(9-11)14-4/h5,7-10H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZJOUTMIJWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722136 | |
| Record name | Isopropyleugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51474-90-9 | |
| Record name | Isopropyleugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
![Pyrido[3,4-g]isoquinoline](/img/structure/B3191053.png)
![2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid](/img/structure/B3191054.png)



